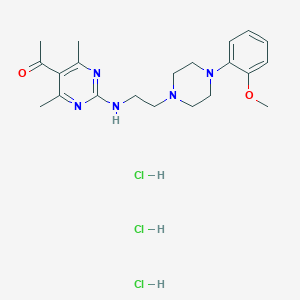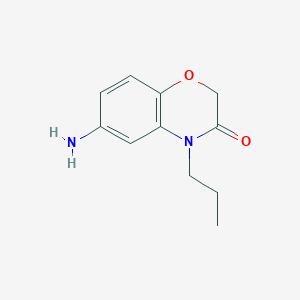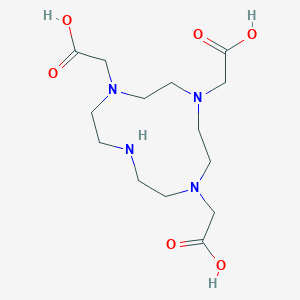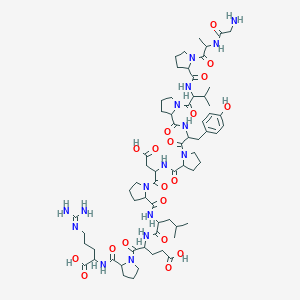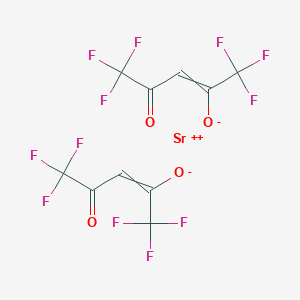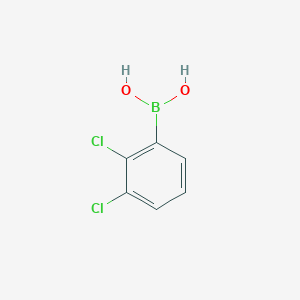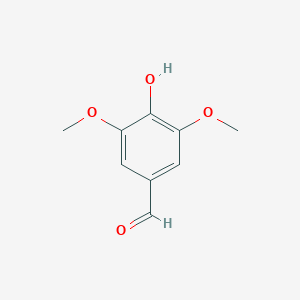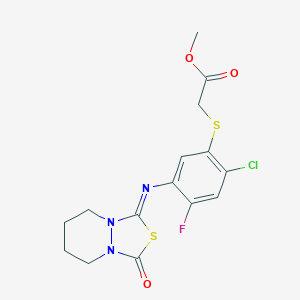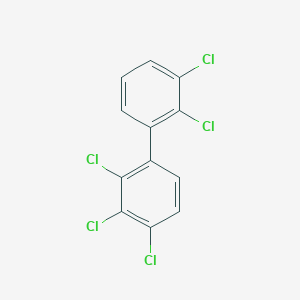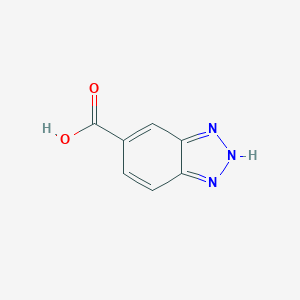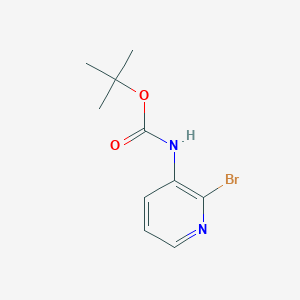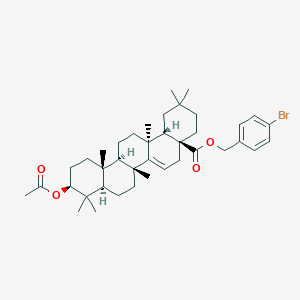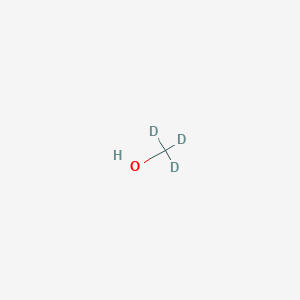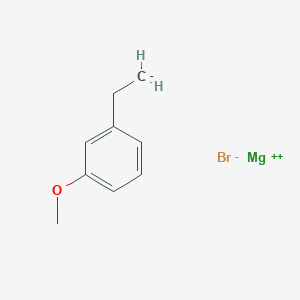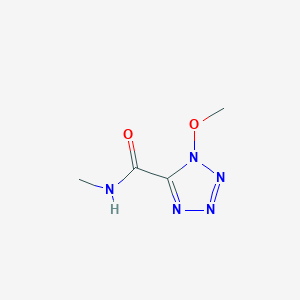
1-Methoxy-N-methyltetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-N-methyltetrazole-5-carboxamide, also known as MeMTAC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. MeMTAC belongs to the class of tetrazole derivatives, which have been studied extensively for their biological activities.
Applications De Recherche Scientifique
1-Methoxy-N-methyltetrazole-5-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antitumor, and anticonvulsant activities. 1-Methoxy-N-methyltetrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-Methoxy-N-methyltetrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which play a role in various biological processes. 1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. 1-Methoxy-N-methyltetrazole-5-carboxamide has also been shown to decrease the levels of certain inflammatory cytokines, which play a role in various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methoxy-N-methyltetrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-Methoxy-N-methyltetrazole-5-carboxamide is also stable under various storage conditions and has a long shelf life. However, 1-Methoxy-N-methyltetrazole-5-carboxamide has certain limitations for lab experiments. It is highly reactive and can degrade quickly if not handled properly. 1-Methoxy-N-methyltetrazole-5-carboxamide is also toxic and should be handled with care.
Orientations Futures
There are several future directions for 1-Methoxy-N-methyltetrazole-5-carboxamide research. One potential application is its use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. 1-Methoxy-N-methyltetrazole-5-carboxamide may also have potential applications in the treatment of various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 1-Methoxy-N-methyltetrazole-5-carboxamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-Methoxy-N-methyltetrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to exhibit antimicrobial, antitumor, and anticonvulsant activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. 1-Methoxy-N-methyltetrazole-5-carboxamide has several advantages for lab experiments, but also has certain limitations. Further studies are needed to fully understand the potential applications of 1-Methoxy-N-methyltetrazole-5-carboxamide in various fields of scientific research.
Méthodes De Synthèse
1-Methoxy-N-methyltetrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with sodium methoxide and N-methylformamide. The final step involves the reaction of the intermediate product with methoxyamine hydrochloride to yield 1-Methoxy-N-methyltetrazole-5-carboxamide.
Propriétés
Numéro CAS |
115751-79-6 |
|---|---|
Nom du produit |
1-Methoxy-N-methyltetrazole-5-carboxamide |
Formule moléculaire |
C4H7N5O2 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
1-methoxy-N-methyltetrazole-5-carboxamide |
InChI |
InChI=1S/C4H7N5O2/c1-5-4(10)3-6-7-8-9(3)11-2/h1-2H3,(H,5,10) |
Clé InChI |
UQPDLZKHQLCQOZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN=NN1OC |
SMILES canonique |
CNC(=O)C1=NN=NN1OC |
Synonymes |
1H-Tetrazole-5-carboxamide,1-methoxy-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



